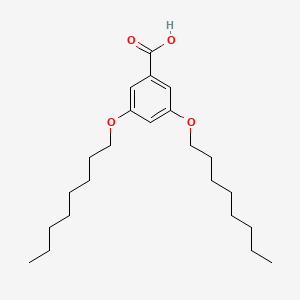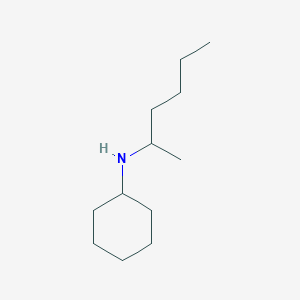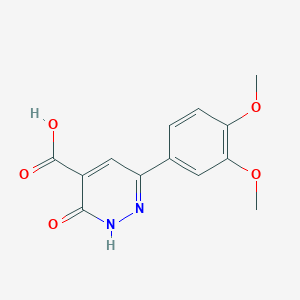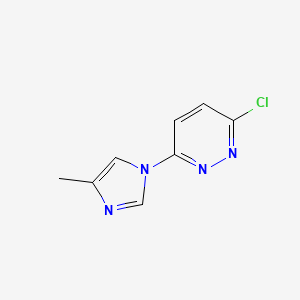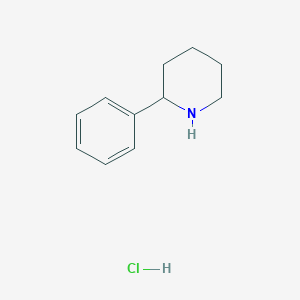
2-Phenylpiperidine hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de 2-phénylpiperidine est un composé chimique qui appartient à la classe des dérivés de la pipéridine. La pipéridine est un hétérocycle à six chaînons contenant un atome d’azote et cinq atomes de carbone.Ce composé est d’un intérêt significatif dans divers domaines, y compris la chimie médicinale, en raison de sa similitude structurale avec plusieurs composés pharmacologiquement actifs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de 2-phénylpiperidine implique généralement la réduction des sels pyridinium quaternaires avec du borohydrure de sodium dans un milieu solvant protique. Par exemple, la réduction du bromure de 1-(adamantan-1-yl)pyridinium avec du borohydrure de sodium dans le méthanol à 0 °C conduit à la formation de phénylpiperidines .
Méthodes de production industrielle : Les méthodes de production industrielle du chlorhydrate de 2-phénylpiperidine impliquent souvent des réactions chimiques à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Les détails spécifiques de ces méthodes sont la propriété des sociétés de fabrication et sont optimisés pour la rentabilité et l’efficacité .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de 2-phénylpiperidine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer ses propriétés ou pour synthétiser des dérivés ayant des fonctions spécifiques .
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Les réactions d’halogénation utilisent souvent des réactifs tels que le chlore ou le brome dans des conditions contrôlées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction produit généralement des alcools ou des amines .
4. Applications de la recherche scientifique
Le chlorhydrate de 2-phénylpiperidine a une large gamme d’applications dans la recherche scientifique :
Applications De Recherche Scientifique
2-Phenylpiperidine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de 2-phénylpiperidine implique son interaction avec des cibles moléculaires spécifiques dans l’organisme. Par exemple, les composés de la classe des phénylpiperidines, tels que la mépéridine, agissent comme des agonistes des récepteurs opioïdes, conduisant à l’inhibition des voies de la douleur ascendantes et à l’altération de la perception de la douleur . Les cibles et les voies moléculaires exactes peuvent varier en fonction du dérivé spécifique et de son utilisation prévue.
Composés similaires :
Mépéridine : Un analgésique opioïde avec des caractéristiques structurales similaires.
Aniléridine : Un autre dérivé de la phénylpiperidine utilisé pour la gestion de la douleur.
Péthidine : Connu pour ses propriétés analgésiques et sédatives.
Unicité : Le chlorhydrate de 2-phénylpiperidine est unique en raison de sa structure chimique spécifique, qui permet une large gamme de modifications et d’applications. Sa polyvalence dans la réalisation de diverses réactions chimiques et ses activités biologiques potentielles en font un composé précieux dans les milieux de recherche et industriels .
Comparaison Avec Des Composés Similaires
Meperidine: An opioid analgesic with similar structural features.
Anileridine: Another phenylpiperidine derivative used for pain management.
Pethidine: Known for its analgesic and sedative properties.
Uniqueness: 2-Phenylpiperidine hydrochloride is unique due to its specific chemical structure, which allows for a wide range of modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial settings .
Propriétés
IUPAC Name |
2-phenylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h1-3,6-7,11-12H,4-5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQTWZUWWFUKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-81-7 | |
| Record name | Piperidine, 2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of L-733,060 in studying capsaicin-induced responses in airways, as highlighted in the research?
A1: The study [] investigates the impact of influenza A infection on capsaicin-induced relaxation in mouse tracheal segments. L-733,060, a potent and selective NK1 receptor antagonist, was instrumental in dissecting the mechanism behind capsaicin's effects. The research demonstrates that capsaicin-induced relaxation in tracheal segments from healthy mice was significantly inhibited by L-733,060. This finding indicates that the relaxation response to capsaicin involves the activation of NK1 receptors, likely through the release of Substance P from sensory nerves.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


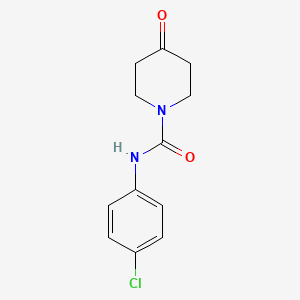
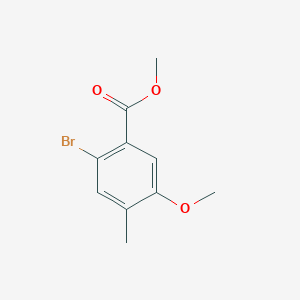
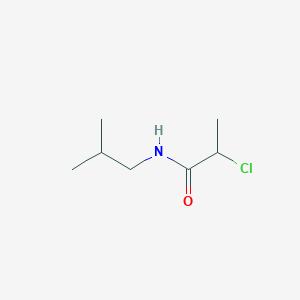
![2-amino-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B1369491.png)
